Bienvenue dans la boutique en ligne BenchChem!

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

medicinal chemistry diabetes hyperlipidemia

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (CAS 941985-96-2) is a synthetic small molecule with the molecular formula C₁₈H₁₉N₃O₅S and a molecular weight of 389.43 g/mol. The compound belongs to the N-substituted dioxothiazolidylbenzamide structural class, which has been described in patent literature as possessing insulin-sensitizing, hypoglycemic, and lipid-lowering properties.

Molecular Formula C18H19N3O5S
Molecular Weight 389.43
CAS No. 941985-96-2
Cat. No. B2913632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
CAS941985-96-2
Molecular FormulaC18H19N3O5S
Molecular Weight389.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H19N3O5S/c1-12-4-6-15(20-8-3-9-27(20,25)26)11-16(12)19-18(22)14-5-7-17(21(23)24)13(2)10-14/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)
InChIKeyVFFDEGCWBZTNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (CAS 941985-96-2): Chemical Identity and Procurement Context


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (CAS 941985-96-2) is a synthetic small molecule with the molecular formula C₁₈H₁₉N₃O₅S and a molecular weight of 389.43 g/mol. The compound belongs to the N-substituted dioxothiazolidylbenzamide structural class, which has been described in patent literature as possessing insulin-sensitizing, hypoglycemic, and lipid-lowering properties [1]. However, no peer-reviewed primary research article, authoritative biological database entry, or regulatory filing was identified that reports quantitative pharmacological data for this specific compound. Current procurement options are limited to non-exclusive specialty chemical suppliers offering the compound at ≥95% purity for research use only .

Why In-Class N-Substituted Dioxothiazolidylbenzamide Analogs Cannot Be Assumed Interchangeable with Compound 941985-96-2


The N-substituted dioxothiazolidylbenzamide scaffold exhibits pronounced structure–activity relationships (SAR). Patent EP0881219B1 demonstrates that variations in the substitution pattern on the central phenyl ring and the benzamide moiety substantially modulate hypoglycemic potency in rodent models, with some analogs achieving significant blood glucose reduction while closely related congeners are inactive [1]. The 3-methyl-4-nitro substitution pattern present in compound 941985-96-2 is structurally distinct from the exemplified patent compounds, which predominantly feature alkoxy, halogen, or trifluoromethyl substituents. Without head-to-head comparative data, generic assumption of equipotency or equivalent target engagement among analogs is scientifically unjustified and may lead to erroneous experimental conclusions or procurement of an inactive surrogate.

Quantitative Differentiation Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (941985-96-2)


Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for This Compound

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature returned no quantitative IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy data for compound 941985-96-2. The parent patent class (EP0881219B1) reports hypoglycemic activity for exemplified compounds in genetically diabetic KK-Aʸ mice, with some derivatives lowering blood glucose by >40% at 30 mg/kg oral dosing [1]. However, compound 941985-96-2 is not among the exemplified compounds, and no activity data for it were found. Consequently, no direct head-to-head comparison or cross-study comparable analysis can be performed at this time.

medicinal chemistry diabetes hyperlipidemia

Purity Specification of ≥95% Defines the Minimal Procurement Benchmark

Multiple non-excluded supplier listings consistently specify a purity of ≥95% for compound 941985-96-2 . This represents the only verifiable, quantitative quality metric available for procurement. For comparison, closely related dioxothiazolidylbenzamide analogs offered through research chemical suppliers typically carry similar 95–98% purity specifications. No supplier provides orthogonal purity verification (e.g., qNMR, elemental analysis) or certificate-of-analysis data for this compound.

chemical procurement quality control screening library

Computational Drug-Likeness and Physicochemical Profile Suggest Adequate but Unremarkable Developability

Structural analysis yields a molecular weight of 389.4 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, a calculated logP of approximately 2.8, and a topological polar surface area (tPSA) of ~121 Ų [1]. These parameters place the compound within Lipinski's Rule of Five space, suggesting acceptable oral bioavailability potential. For reference, the exemplified patent compounds in EP0881219B1 span molecular weights from 370 to 500 Da and cLogP values from 2.0 to 4.5, indicating that compound 941985-96-2 sits near the lower end of the property distribution for this class.

drug-likeness ADME prediction lead optimization

Recommended Research and Procurement Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide (CAS 941985-96-2)


Prospective Phenotypic Screening in Metabolic Disease Models

Given the class-level association of N-substituted dioxothiazolidylbenzamides with insulin sensitization and glucose lowering [1], compound 941985-96-2 may be incorporated into phenotypic screening cascades for novel antidiabetic or lipid-lowering agents. Its unexplored 3-methyl-4-nitro substitution pattern could confer a distinct activity profile. However, users should include a known active comparator (e.g., rosiglitazone or a characterized patent compound) to contextualize any observed activity, as no baseline potency data exist for this specific compound.

Structure–Activity Relationship (SAR) Expansion Around the Dioxothiazolidylbenzamide Core

The compound is structurally suited for systematic SAR exploration. The nitro group at the 4-position of the benzamide ring is a versatile synthetic handle that can be reduced to an amine for further derivatization, enabling the generation of focused libraries . Its procurement is justified when the research objective explicitly requires probing the electronic and steric effects of a 3-methyl-4-nitrobenzamide motif in a dioxothiazolidine-containing scaffold, and when the absence of prior activity data is acceptable within the experimental design.

Negative Control or Inactive Comparator Design for Hit Validation

If preliminary in-house data suggest that compound 941985-96-2 lacks activity in a given assay relative to active dioxothiazolidylbenzamide analogs, it can serve as a structurally matched negative control. This application scenario requires that its inactivity be empirically confirmed in the user's specific assay system. No public data can be cited to pre-qualify the compound as an inactive control.

Chemical Probe Development Requiring a Nitro Group for Bioreductive Activation Studies

The aromatic nitro group present in compound 941985-96-2 may undergo bioreduction under hypoxic conditions, a property exploited in the design of hypoxia-activated prodrugs and imaging agents. Researchers investigating nitroreductase-dependent activation mechanisms could use this compound as a starting scaffold, provided they independently validate its reduction potential and cellular metabolism.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.